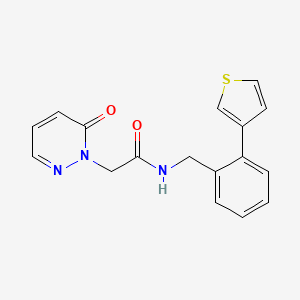

2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16(11-20-17(22)6-3-8-19-20)18-10-13-4-1-2-5-15(13)14-7-9-23-12-14/h1-9,12H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCWQGVJFVJPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS Number: 1797719-62-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

- Molecular Formula : C17H15N3O2S

- Molecular Weight : 325.39 g/mol

- Structure : The compound features a pyridazine ring fused with a thiophene moiety, which is significant for its biological interactions.

Anti-inflammatory Properties

Recent studies have shown that derivatives of oxopyridazine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Case Study : A study focused on pyridazine-based sulfonamide derivatives demonstrated their ability to selectively inhibit COX-2 over COX-1, with IC50 values ranging from 0.05 to 0.14 mM for COX-2 and much higher values for COX-1, indicating a favorable selectivity index . This suggests that similar derivatives, including 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide, may possess comparable anti-inflammatory activity.

| Compound | COX-2 IC50 (mM) | COX-1 IC50 (mM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.05 | 5.0 | 100 |

| Compound B | 0.06 | 12.6 | 210 |

| Target Compound | Potentially similar | Potentially higher | To be determined |

Anticancer Activity

Research indicates that pyridazine derivatives can also target cancer-related pathways. The inhibition of carbonic anhydrase (CA) isoforms has been linked to the anticancer activity of these compounds.

- Case Study : In vitro studies on pyridazine derivatives showed effective inhibition of the hCA IX isoform, which is often overexpressed in various cancers . This suggests that 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide could be explored for its anticancer potential.

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets involved in inflammatory and cancer pathways. The presence of the thiophene ring may enhance its binding affinity and selectivity towards these targets.

Research Findings

A thorough literature review reveals limited but promising data regarding the biological activities of similar compounds. Notable findings include:

- Selective COX Inhibition : Pyridazine derivatives can selectively inhibit COX enzymes, which is vital for developing anti-inflammatory drugs.

- Anticancer Potential : Compounds targeting CA isoforms could provide new avenues for cancer treatment.

- Synthesis and Characterization : Various synthetic methods have been reported for creating these compounds, emphasizing the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C17H15N3O2S

- Molecular Weight : 325.4 g/mol

- CAS Number : 1797719-62-0

The compound's structure consists of a benzyl group linked to an acetamide and a 6-oxopyridazine ring, which is known for its diverse reactivity and biological activity.

Anticancer Activity

Research indicates that compounds containing pyridazine derivatives exhibit promising anticancer properties. The structural configuration of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide may enhance its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

Antimicrobial Properties

The presence of the thiophene group in this compound suggests potential antimicrobial activity. Thiophenes are known to possess antibacterial and antifungal properties, making this compound a candidate for further investigation as an antimicrobial agent. Preliminary studies on related compounds have demonstrated their effectiveness against a variety of bacterial strains .

Anti-inflammatory Effects

Pyridazinone derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. The application of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide in inflammatory disease models could provide insights into its therapeutic potential for conditions such as arthritis or chronic inflammation .

Synthetic Methodologies

The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. Key synthetic routes may include:

-

Formation of the Pyridazine Core :

- Starting materials: 1,3-dicarbonyl compounds and hydrazine derivatives.

- Reaction conditions: Reflux in suitable solvents (e.g., ethanol or methanol).

-

Introduction of the Thiophene Group :

- Utilization of thiophene derivatives through electrophilic substitution reactions.

- Conditions: Use of Lewis acids to facilitate the reaction.

-

Final Acetamide Formation :

- Coupling reactions with benzyl amines under acidic or basic conditions to yield the final product.

Case Studies

Several studies have highlighted the applications of similar pyridazine-based compounds:

-

Anticancer Study :

A study investigated a series of pyridazine derivatives for their ability to inhibit cancer cell lines (e.g., MCF7 and HeLa). Results indicated that certain modifications enhanced cytotoxicity significantly compared to controls . -

Antimicrobial Efficacy :

Research on thiophene-containing compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications leading to similar structures could yield effective agents against resistant strains . -

Inflammation Model :

In vivo studies using animal models for arthritis showed that pyridazine derivatives reduced inflammation markers significantly when administered over a period, indicating their potential as anti-inflammatory drugs .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Halogenated aryl groups (e.g., 8a, 8b) exhibit variable synthetic yields, likely due to steric or electronic effects. The iodine substituent in 8b improves yield compared to bromine in 8a, possibly due to enhanced leaving-group ability during synthesis .

- Solubility and Bioavailability: Methoxybenzyl substituents (8c, 84) may increase solubility, as seen in other pyridazinones with polar groups .

- Thiophene vs. Benzyl/Methoxy Groups : The target compound’s thiophene moiety introduces sulfur-based heteroaromaticity, which could influence redox properties or interactions with sulfur-binding enzymes (e.g., cyclooxygenases) .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related analogs:

- Anti-Inflammatory Activity : Compound 71 (N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]-acetamide) demonstrates significant anti-inflammatory effects in preclinical models, attributed to its methoxybenzyl group’s ability to modulate COX-2 expression . The target compound’s thiophene group may similarly interact with inflammatory mediators but with distinct electronic effects.

- Antimicrobial Potential: Pyridazinones with methylthio substituents (e.g., 8a–8c) show moderate antimicrobial activity, suggesting that the target compound’s thiophene could enhance this property due to sulfur’s role in disrupting microbial membranes .

- Synthetic Challenges : The low yield of 8a (10%) highlights the difficulty of introducing bulky substituents, whereas the target compound’s synthesis may face similar challenges if the thiophene-benzyl group imposes steric constraints .

Physicochemical and Metabolic Considerations

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, which could shorten half-life compared to compounds with methylthio or methoxy groups (e.g., 8c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.